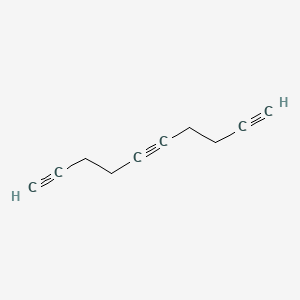
Deca-1,5,9-triyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deca-1,5,9-triyne is an organic compound with the molecular formula C10H6. It is characterized by the presence of three triple bonds located at the 1st, 5th, and 9th positions of a ten-carbon chain. This compound is part of the alkyne family and is known for its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Deca-1,5,9-triyne can be synthesized through various methods, including:
Alkyne Metathesis: This method involves the use of molybdenum or tungsten catalysts to facilitate the metathesis of diynes, resulting in the formation of conjugated triynes.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides can also be used to synthesize this compound.
Industrial Production Methods:
化学反応の分析
Types of Reactions: Deca-1,5,9-triyne undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding diketones or carboxylic acids.
Reduction: Hydrogenation of this compound can yield alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are commonly used in hydrogenation reactions.
Substitution: Reagents like sodium amide (NaNH2) or lithium diisopropylamide (LDA) can facilitate nucleophilic substitution.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted alkynes.
科学的研究の応用
Deca-1,5,9-triyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Its unique structure makes it a useful probe in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of advanced materials and nanotechnology applications.
作用機序
The mechanism by which deca-1,5,9-triyne exerts its effects involves its ability to participate in various chemical reactions due to the presence of triple bonds. These triple bonds can interact with different molecular targets, including enzymes and proteins, leading to changes in their activity and function. The pathways involved often include oxidative and reductive processes, as well as nucleophilic substitutions .
類似化合物との比較
Cyclooctadeca-1,3,7,9,13,15-hexaen-5,11,17-triyne: This compound contains multiple triple bonds and exhibits similar reactivity.
Cyclododeca-1,5,9-triyne: Known for its conformational properties and similar chemical behavior.
Uniqueness: this compound is unique due to its linear structure and the specific positioning of its triple bonds, which confer distinct reactivity and chemical properties compared to cyclic triynes.
特性
CAS番号 |
5726-34-1 |
|---|---|
分子式 |
C10H10 |
分子量 |
130.19 g/mol |
IUPAC名 |
deca-1,5,9-triyne |
InChI |
InChI=1S/C10H10/c1-3-5-7-9-10-8-6-4-2/h1-2H,5-8H2 |
InChIキー |
PFZIVQJQUSGCGB-UHFFFAOYSA-N |
正規SMILES |
C#CCCC#CCCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


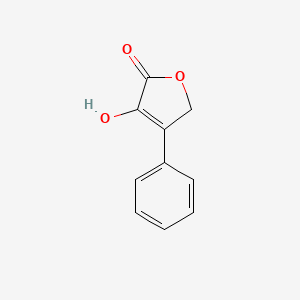
![6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14733734.png)
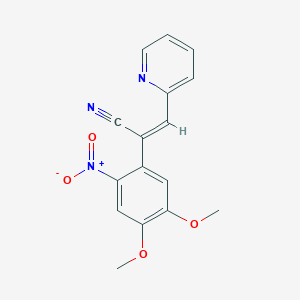
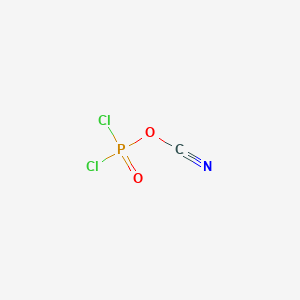
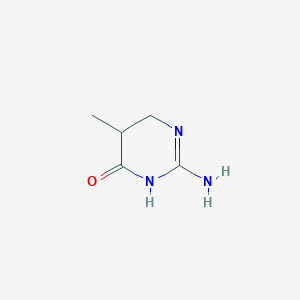
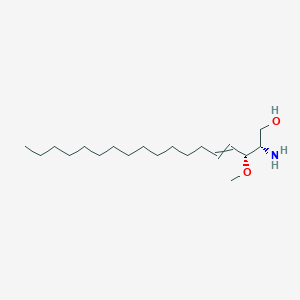
![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)
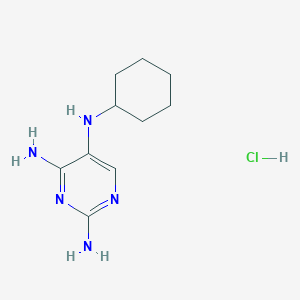

![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
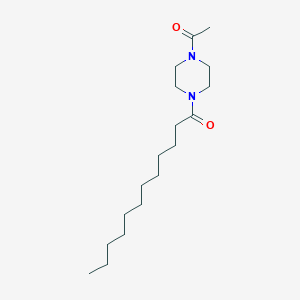
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)

